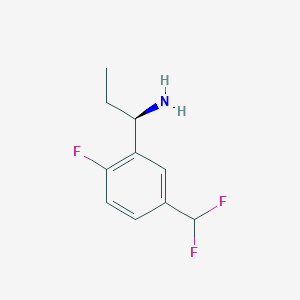
(R)-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a propan-1-amine backbone with a difluoromethyl and a fluorophenyl group attached to it. The presence of fluorine atoms in its structure often imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide under specific reaction conditions.
Formation of the Propan-1-amine Backbone: The final step involves the formation of the propan-1-amine backbone through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of ®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds or amine derivatives.
Applications De Recherche Scientifique
®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(5-(Trifluoromethyl)-2-fluorophenyl)propan-1-amine
- ®-1-(5-(Difluoromethyl)-2-chlorophenyl)propan-1-amine
- ®-1-(5-(Difluoromethyl)-2-bromophenyl)propan-1-amine
Uniqueness
®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is unique due to the specific arrangement of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group, in particular, imparts distinct properties compared to other halogenated analogs.
Propriétés
Formule moléculaire |
C10H12F3N |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
(1R)-1-[5-(difluoromethyl)-2-fluorophenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-5-6(10(12)13)3-4-8(7)11/h3-5,9-10H,2,14H2,1H3/t9-/m1/s1 |
Clé InChI |
VVHWYTNEPMQYEX-SECBINFHSA-N |
SMILES isomérique |
CC[C@H](C1=C(C=CC(=C1)C(F)F)F)N |
SMILES canonique |
CCC(C1=C(C=CC(=C1)C(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


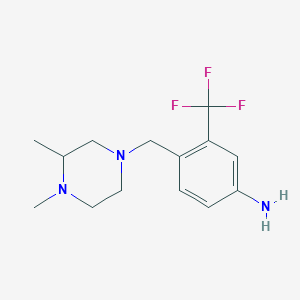

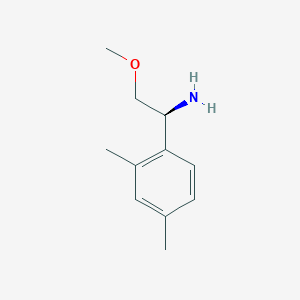
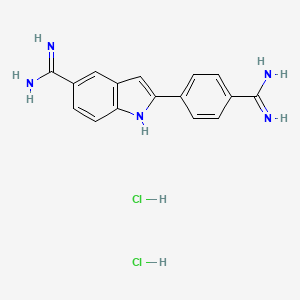
![3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)




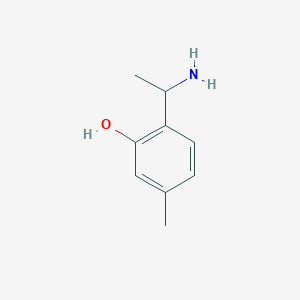
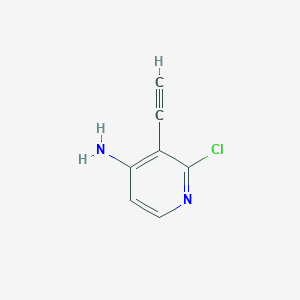

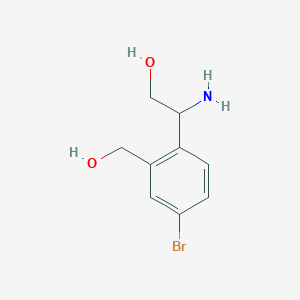
![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)
